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Compound of Interest

Compound Name:
(1H-Indazol-3-YL)methylamine

hydrochloride

Cat. No.: B569668 Get Quote

An In-depth Technical Guide to the Basic Properties of (1H-Indazol-3-YL)methylamine
hydrochloride For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical

properties of (1H-Indazol-3-YL)methylamine hydrochloride (CAS: 117891-16-4), a key

building block in medicinal chemistry. The document details its known characteristics, outlines

standardized experimental protocols for its analysis, and provides context for its potential

applications in drug discovery through the biological relevance of the indazole scaffold.

Core Physicochemical Properties
(1H-Indazol-3-YL)methylamine hydrochloride is a solid at room temperature. Its fundamental

properties are summarized in the table below. It is important to note that while experimental

data for some parameters are limited, predictions and data from analogous structures provide

valuable insights.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b569668?utm_src=pdf-interest
https://www.benchchem.com/product/b569668?utm_src=pdf-body
https://www.benchchem.com/product/b569668?utm_src=pdf-body
https://www.benchchem.com/product/b569668?utm_src=pdf-body
https://www.benchchem.com/product/b569668?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b569668?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source / Comment

IUPAC Name
(1H-indazol-3-

yl)methanamine;hydrochloride
N/A

Synonyms

1H-Indazol-3-ylmethylamine

HCl, 3-(Aminomethyl)-1H-

indazole hydrochloride

[1]

CAS Number 117891-16-4 [1]

Molecular Formula C₈H₁₀ClN₃

Molecular Weight 183.64 g/mol

Appearance Solid

pKa
Not Experimentally

Determined.

The basicity is attributed to the

primary amine. A predicted

pKa for the indazole N-H

proton of the free base is

14.17 ± 0.40, which is not

indicative of the methylamine

group's basicity.[2]

Solubility No quantitative data available.

By analogy to simple amine

hydrochlorides like

methylamine hydrochloride, it

is expected to be very soluble

in water, with some solubility in

ethanol, and poor solubility in

non-polar organic solvents like

acetone and chloroform.[3]

Storage Conditions

Store at 2–8 °C under an inert

atmosphere (e.g., Nitrogen or

Argon).

[2]

Experimental Protocols
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Detailed methodologies for determining key basic properties such as pKa and aqueous

solubility are crucial for drug development. The following sections describe standardized

protocols applicable to (1H-Indazol-3-YL)methylamine hydrochloride.

Determination of pKa by Potentiometric Titration
This protocol describes a standard method for experimentally determining the acid dissociation

constant (pKa) of the protonated amine.[4]

Methodology:

Preparation of Amine Solution: Prepare a 0.05 M solution of (1H-Indazol-3-YL)methylamine
hydrochloride in deionized water.

Titration Setup: Place a known volume (e.g., 100 mL) of the amine solution in a temperature-

controlled beaker with a magnetic stirrer. Calibrate a pH meter and immerse the electrode in

the solution.

Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise

increments using a burette.

Data Collection: Record the pH of the solution after each addition of titrant, allowing the

reading to stabilize.

Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-

equivalence point, where half of the protonated amine has been neutralized. The dissociation

constant (Ka) can be calculated from the Henderson-Hasselbalch equation at various points

along the titration curve.
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Preparation

Titration

Analysis

Prepare 0.05 M Amine HCl Solution

Calibrate pH Meter

Add 0.1 M NaOH in Increments

Record pH after each Addition

Plot pH vs. Volume of NaOH

Determine Half-Equivalence Point

Calculate pKa (pH at half-equivalence)
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Workflow for pKa Determination by Titration.
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Determination of Aqueous Solubility by Shake-Flask
Method
The shake-flask method is the gold standard for determining equilibrium solubility and is

recommended by regulatory bodies.[5][6]

Methodology:

Buffer Preparation: Prepare aqueous buffers at relevant physiological pH values (e.g., pH

1.2, 4.5, and 6.8).[5]

Sample Preparation: Add an excess amount of (1H-Indazol-3-YL)methylamine
hydrochloride to a known volume of each buffer in a sealed flask. The presence of

undissolved solid must be visible.

Equilibration: Place the flasks in a mechanical shaker or agitator in a temperature-controlled

environment (e.g., 37 ± 1 °C) for a sufficient period to reach equilibrium (typically 24-48

hours).[5][6][7]

Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated

supernatant from the excess solid using centrifugation or filtration (e.g., with a 0.45 µm

PVDF filter).

Quantification: Accurately determine the concentration of the dissolved compound in the

clear supernatant using a validated analytical method, such as High-Performance Liquid

Chromatography (HPLC) with UV detection.

Replication: The experiment should be performed in at least triplicate for each pH condition.

[5]
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Add excess compound to buffer (pH 1.2, 4.5, 6.8)

Agitate at 37°C for 24-48h to reach equilibrium

Separate solid and liquid phases (centrifuge/filter)

Collect clear supernatant

Quantify concentration via validated HPLC-UV method

Report solubility in mg/mL or µg/mL

Click to download full resolution via product page

Workflow for Shake-Flask Solubility Determination.

Biological Context and Potential Signaling
Pathways
While (1H-Indazol-3-YL)methylamine hydrochloride is primarily a synthetic intermediate, the

indazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous

compounds with significant biological activity.[8][9][10] Understanding the targets of indazole-

containing molecules provides a logical framework for the potential applications of its

derivatives.
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Kinase Inhibition: The 1H-indazole-3-amine moiety is a known and effective "hinge-binding

fragment," capable of interacting with the hinge region of protein kinases, a critical

component of many cancer and inflammation signaling pathways.[10]

GPCR Modulation: Derivatives of (1H-indazol-3-yl)methyl have been developed as potent

agonists for the cholecystokinin A (CCK-A) receptor, which is a G-protein coupled receptor

(GPCR).[11] Agonism of GPCRs like CCK-A initiates a downstream signaling cascade,

typically involving G-proteins, adenylyl cyclase, and changes in intracellular second

messenger concentrations like cAMP.

Apoptosis Pathways: More complex indazole derivatives have been shown to induce

apoptosis (programmed cell death) in cancer cell lines, potentially through the inhibition of

anti-apoptotic proteins like Bcl-2 and modulation of the p53/MDM2 pathway.[10]

The diagram below illustrates a generalized GPCR signaling cascade, relevant to the activity of

indazole derivatives that act as CCK-A receptor agonists.[11]
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GPCR signaling, a target for indazole derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b569668?utm_src=pdf-custom-synthesis
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB6449139.htm?N=United%20States
https://amp.chemicalbook.com/Error/Index
https://chemister.ru/Databases/Chemdatabase/properties-en.php?dbid=1&id=134
https://pubs.acs.org/doi/suppl/10.1021/acs.iecr.5b03412/suppl_file/ie5b03412_si_001.pdf
https://www.who.int/docs/default-source/medicines/norms-and-standards/guidelines/regulatory-standards/trs1019-annex4-classification-system-based-classification-of-active-pharmaceutical-ingredients-for-biowaiver.pdf
https://lup.lub.lu.se/luur/download?func=downloadFile&recordOId=2117470&fileOId=2117482
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/103/938/an1730en00.pdf
https://www.derpharmachemica.com/pharma-chemica/synthesis-and-biological-evaluation-of-some-new-indazole3carboxamide-derivatives.pdf
https://www.jocpr.com/articles/synthesis-and-biological-evaluation-of-some-new-aryl-acid-n1hindazole-3carbonylhydrazide-derivatives.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10218234/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10218234/
https://pubmed.ncbi.nlm.nih.gov/9276016/
https://pubmed.ncbi.nlm.nih.gov/9276016/
https://www.benchchem.com/product/b569668#1h-indazol-3-yl-methylamine-hydrochloride-basic-properties
https://www.benchchem.com/product/b569668#1h-indazol-3-yl-methylamine-hydrochloride-basic-properties
https://www.benchchem.com/product/b569668#1h-indazol-3-yl-methylamine-hydrochloride-basic-properties
https://www.benchchem.com/product/b569668#1h-indazol-3-yl-methylamine-hydrochloride-basic-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b569668?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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